4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is known for its vibrant color and is often used as a dye in various industrial applications. Its unique structure, which includes a dimethylamino group and a benzenesulfonic acid moiety, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This is typically achieved by reacting the intermediate compound with dimethylamine in the presence of a base.
Sulfonation: The final step involves the sulfonation of the aromatic ring using sulfuric acid or a sulfonating agent. This step is crucial for introducing the benzenesulfonic acid moiety into the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a dye and a reagent in organic synthesis for the preparation of various pyrazole derivatives.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to interact with biological membranes, while the sulfonic acid moiety increases its solubility in aqueous environments. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(4-(4-(methylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-Chloro-3-(4-(4-(ethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-Chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid sodium salt
Uniqueness
The presence of the dimethylamino group in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. Additionally, the benzenesulfonic acid moiety enhances its solubility and stability, making it a preferred choice in various applications.
Properties
CAS No. |
65036-66-0 |
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Molecular Formula |
C19H18ClN3O4S |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C19H18ClN3O4S/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20/h4-11H,1-3H3,(H,25,26,27)/b16-10- |
InChI Key |
CJLLDOWWBVHSAO-YBEGLDIGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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